3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate
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Overview
Description
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is a compound that combines the structural features of benzoic acid and benzimidazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzimidazole, formaldehyde, and an amine. The reaction conditions often include the use of aqueous formaldehyde and an amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-benzoic acid: A precursor in the synthesis of the target compound, known for its role in folic acid metabolism.
Benzimidazole: A core structure in many biologically active compounds, including antiparasitic and antifungal agents.
Mannich bases: Compounds formed through the Mannich reaction, known for their diverse biological activities.
Uniqueness
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is unique due to its combined structural features of benzoic acid and benzimidazole, which confer distinct biological and chemical properties
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-13-9-7-12(8-10-13)17(21)22-11-3-6-16-19-14-4-1-2-5-15(14)20-16/h1-2,4-5,7-10H,3,6,11,18H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZXJXSDGNOGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349523 |
Source
|
Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328117-25-5 |
Source
|
Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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